Cas no 5472-41-3 (4-Amino-6-hydroxypyrazolo3,4-dpyrimidine)

4-Amino-6-hydroxypyrazolo3,4-dpyrimidine structure
5472-41-3 structure
商品名:4-Amino-6-hydroxypyrazolo3,4-dpyrimidine
CAS番号:5472-41-3
MF:C5H5N5O
メガワット:151.1261
MDL:MFCD00005689
CID:85379
PubChem ID:135431341

4-Amino-6-hydroxypyrazolo3,4-dpyrimidine 化学的及び物理的性質

名前と識別子

    • 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine
    • 4-Aminopyrazolo[3,4-d]pyrimidine-6-ol
    • 4-aminopyrazolo(3,4-d)pyrimidin-6-ol
    • 4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-one
    • 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6(7H)-ONE
    • 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol
    • NS00033186
    • NSC 28415
    • 4-Aminopyrazolo[3,4-d]pyrimidin-6(1H,7H)-one
    • 4-Amino-7-hydroxypyrazolo[3,4-d]pyrimidine
    • 5472-41-3
    • 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol, AldrichCPR
    • 6H-Pyrazolo[3,4-d]pyrimidin-6-one, 4-amino-1,5-dihydro-
    • SCHEMBL95393
    • AS-36010
    • NSC28415
    • SCHEMBL4750979
    • 4-AMINO-6-HYDROXYPYRAZOLO-(3,4-d)PYRIMIDINE
    • KTQYLKORCCNJTQ-UHFFFAOYSA-N
    • DTXSID10203186
    • AKOS005255048
    • J-514297
    • EINECS 226-811-1
    • MFCD00005689
    • Oprea1_561915
    • CS-0067372
    • 4-Amino-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one
    • FT-0617541
    • 4-amino-1H-pyrazolo[4,3-e]pyrimidin-6-ol
    • 4-Amino-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one #
    • 4-Amino-5H-pyrazolo[3,4-d]pyrimidin-6(7H)-one
    • 4-amino-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-one
    • NSC-28415
    • 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine
    • SCHEMBL12310589
    • BP-13135
    • 4-amino-6-hydroxypyrazolo[3,4- d]pyrimidine
    • DB-052639
    • A2699
    • 4-AMINO-1H,2H-PYRAZOLO[3,4-D]PYRIMIDIN-6-ONE
    • 4-amino-2H,7H-pyrazolo[3,4-d]pyrimidin-6-one
    • 4-amino-6-hydroxypyrazolo(3,4-d)pyrimidine
    • 4-Amino-6-hydroxypyrazolo3,4-dpyrimidine
    • MDL: MFCD00005689
    • インチ: InChI=1S/C5H5N5O/c6-3-2-1-7-10-4(2)9-5(11)8-3/h1H,(H4,6,7,8,9,10,11)
    • InChIKey: KTQYLKORCCNJTQ-UHFFFAOYSA-N
    • ほほえんだ: N=C1NC(N=C2NNC=C12)=O
    • BRN: 152192

計算された属性

  • せいみつぶんしりょう: 151.04900
  • どういたいしつりょう: 151.049
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • 互変異性体の数: 25
  • トポロジー分子極性表面積: 91.9A^2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.4456 (rough estimate)
  • ゆうかいてん: 320 °C
  • ふってん: 273.11°C (rough estimate)
  • フラッシュポイント: 166.6 °C
  • 屈折率: 1.9000 (estimate)
  • PSA: 100.71000
  • LogP: 0.22190
  • ようかいせい: 未確定
  • 最大波長(λmax): 250nm(H2O)(lit.)

4-Amino-6-hydroxypyrazolo3,4-dpyrimidine セキュリティ情報

  • 危険カテゴリコード: 25
  • セキュリティの説明: S24/25
  • 危険物標識: T
  • セキュリティ用語:S24/25

4-Amino-6-hydroxypyrazolo3,4-dpyrimidine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Amino-6-hydroxypyrazolo3,4-dpyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
CDS000700-100MG
4-Amino-1
5472-41-3 Aldrich
100MG
735.61 2021-05-17
TRC
A634805-50mg
4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine
5472-41-3
50mg
$ 50.00 2022-06-07
Matrix Scientific
202310-5g
4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine
5472-41-3
5g
$182.00 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1138012-500mg
4-Amino-5H-pyrazolo[3,4-d]pyrimidin-6(7H)-one
5472-41-3 97%
500mg
¥388.00 2024-05-09
A2B Chem LLC
AB66639-25mg
4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine
5472-41-3 >93%(HPLC)
25mg
$38.00 2024-04-19
A2B Chem LLC
AB66639-100mg
4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine
5472-41-3 >93%(HPLC)
100mg
$87.00 2024-04-19
Fluorochem
048087-1g
4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine
5472-41-3 97%
1g
£72.00 2022-03-01
abcr
AB177765-250 mg
4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine, 90+%; .
5472-41-3
250MG
€96.00 2023-02-22
abcr
AB177765-100 mg
4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine, 90+%; .
5472-41-3
100 mg
€272.40 2023-07-20
abcr
AB177765-25 mg
4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine, 90+%; .
5472-41-3
25 mg
€126.60 2023-07-20

4-Amino-6-hydroxypyrazolo3,4-dpyrimidine 関連文献

4-Amino-6-hydroxypyrazolo3,4-dpyrimidineに関する追加情報

Introduction to 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine (CAS No. 5472-41-3)

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine, identified by its Chemical Abstracts Service (CAS) number 5472-41-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This bicyclic structure, featuring a pyrazole ring fused with a pyrimidine moiety, serves as a versatile scaffold for the development of bioactive molecules. The presence of both an amino group and a hydroxyl group on the pyrimidine ring enhances its reactivity, making it a valuable precursor in synthetic chemistry and drug discovery.

The pyrazolo[3,4-d]pyrimidine core is known for its broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties. Researchers have leveraged this scaffold to design molecules that interact with various biological targets, such as enzymes and receptors. The structural features of 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine make it particularly interesting for modulating pathways involved in diseases like cancer and inflammation.

In recent years, advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel derivatives of this compound. The amino and hydroxyl functional groups provide multiple sites for chemical modification, allowing researchers to fine-tune the pharmacological properties of the molecule. For instance, substituting the amino group with various alkyl or aryl groups can alter the solubility and binding affinity of the compound to its target.

One of the most compelling aspects of 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine is its potential in oncology research. Studies have demonstrated that derivatives of this scaffold can inhibit kinases and other enzymes involved in tumor growth and progression. The hydroxyl group, in particular, has been shown to enhance binding interactions with certain protein targets, leading to increased efficacy. Recent preclinical trials have highlighted the promise of these derivatives as candidates for further development into therapeutic agents.

The synthesis of 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine itself is a testament to the ingenuity of modern synthetic methods. Traditional approaches often involve multi-step reactions starting from readily available precursors. However, recent innovations in catalytic processes have enabled more efficient and scalable synthesis routes. These advancements not only reduce the cost of production but also minimize waste generation, aligning with principles of green chemistry.

The pharmacokinetic properties of 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine derivatives are another area of active investigation. Researchers are exploring ways to improve oral bioavailability and target specificity by optimizing molecular structure. For example, incorporating fluorine atoms or other electronegative elements can enhance metabolic stability while maintaining biological activity.

In conclusion, 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (CAS No. 5472-41-3) represents a promising scaffold for drug discovery with significant potential in addressing various diseases. Its unique structural features and reactivity make it an attractive candidate for further exploration by medicinal chemists and biologists alike. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in pharmaceutical development for years to come.

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